Eryloside A

Catalog No.
S604113
CAS No.
119760-82-6
M.F
C40H66O12
M. Wt
738.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eryloside A

CAS Number

119760-82-6

Product Name

Eryloside A

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C40H66O12

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1

InChI Key

IVYRDMWWABSYSI-ZMHUHEENSA-N

SMILES

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C

Synonyms

3-O-(galactopyranosyl-(1,2)-galactopyranosyl)-23-hydroxy-4-methylcholesta-8,14-diene, eryloside A

Canonical SMILES

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C

Isomeric SMILES

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C

Description

The exact mass of the compound Eryloside A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-inflammatory Properties

Studies suggest that Eryloside A possesses anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide and cytokines, in lipopolysaccharide (LPS)-stimulated macrophages []. This suggests its potential role in alleviating inflammatory conditions like arthritis and inflammatory bowel disease. However, further research, including in vivo models, is needed to fully elucidate its therapeutic potential.

Anti-Cancer Activity

Preliminary studies have shown promising anti-cancer effects of Eryloside A. Research has observed its ability to induce cell death (apoptosis) in various cancer cell lines, including those of breast, colon, and lung cancers []. Additionally, it has been shown to inhibit cell proliferation and migration, potentially hindering cancer progression. However, more extensive studies are crucial to understand its mechanisms of action and potential for cancer treatment.

Neuroprotective Effects

Emerging research suggests that Eryloside A may possess neuroprotective properties. Studies have demonstrated its ability to protect against neurotoxicity induced by various neurotoxins, including β-amyloid, which is implicated in Alzheimer's disease []. Additionally, it has been shown to promote the growth and differentiation of neuronal cells []. These findings warrant further investigation into the potential of Eryloside A for neurodegenerative disease treatment.

Other Potential Applications

Scientific exploration of Eryloside A extends beyond the aforementioned areas. Research is ongoing to investigate its potential for applications in other fields, including:

  • Antimicrobial activity: Studies have shown its potential against various microorganisms, including bacteria and fungi.
  • Wound healing: Preliminary research suggests its ability to promote wound healing by stimulating collagen production.
  • Antioxidant activity: Studies indicate its potential as an antioxidant, potentially offering benefits in conditions associated with oxidative stress.

XLogP3

3.1

Dates

Modify: 2023-07-17

Explore Compound Types